Procyanidine B3

Vue d'ensemble

Description

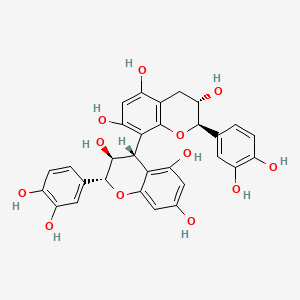

Procyanidin B3 is a type of proanthocyanidin, specifically a B-type procyanidin. It is a dimer composed of two catechin molecules linked by a 4→8 bond. Procyanidin B3 is naturally found in various plants, including red wine, barley, beer, peach, and Jatropha macrantha . It is known for its antioxidant properties and potential health benefits, such as promoting hair growth .

Applications De Recherche Scientifique

Mécanisme D'action

Procyanidin B3 exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and reactive nitrogen species, preventing oxidative stress-induced DNA damage.

Histone Acetyltransferase Inhibition: Procyanidin B3 acts as a specific inhibitor of histone acetyltransferases, binding to sites on p300 other than the active site. This inhibition affects gene expression and cellular functions.

Gut Microbiota Modulation: Procyanidin B3 has been shown to improve the intestinal environment by modulating the gut microbiota, which plays a role in energy metabolism and health.

Safety and Hazards

Orientations Futures

Procyanidin B3 is promising in the treatment of chronic metabolic diseases such as cancer, diabetes, and cardiovascular disease, as they prevent cell damage related to oxidative stress . Despite recent advances, multiple questions and challenges remain regarding procyanidin’s action, biogenesis, and bioavailability mechanisms. Further investigation of procyanidin’s metabolism, genetics, and cellular effects is necessary and should be pursued .

Analyse Biochimique

Biochemical Properties

Procyanidin B3 plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, procyanidin B3 has been shown to inhibit the activity of phosphatases such as PRL-1, which affects cell migration . Additionally, it interacts with membrane receptors and enzymes, reducing membrane fluidity and increasing membrane permeability to ions . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.

Cellular Effects

Procyanidin B3 exerts various effects on different cell types and cellular processes. It has been shown to inhibit adipogenesis, melanogenesis, and oxidative stress, while enhancing lipid metabolism and macrophage activity . In neuroprotective studies, procyanidin B3 increased the survival of PC12 cells challenged with hydrogen peroxide and improved the movement behavior of zebrafish larvae . These effects are mediated through the upregulation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress .

Molecular Mechanism

At the molecular level, procyanidin B3 exerts its effects through various mechanisms. It interacts with the septin monomer SEPT9, preventing the dimerization of septin monomers and affecting the structure of septin filaments in cancer cells . Additionally, procyanidin B3 binds to enzymes such as trypsin and pepsin through hydrophobic, hydrogen bonding, and electrostatic interactions . These interactions contribute to the compound’s ability to modulate enzyme activity and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of procyanidin B3 can change over time. Studies have shown that procyanidin B3 is relatively stable under gastric and duodenal digestion conditions . Its long-term effects on cellular function are still being investigated. In neuroprotective studies, the effects of procyanidin B3 were observed over a period of 24 hours in PC12 cells and 4 days in zebrafish larvae . These findings suggest that procyanidin B3 can exert sustained protective effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of procyanidin B3 vary with different dosages in animal models. In studies using grape seed extracts, which contain procyanidin B3, different dosages were administered to rats. The results showed that higher doses led to increased antioxidant activity and improved lipid metabolism . At very high doses, potential toxic effects such as liver damage were observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Procyanidin B3 is involved in various metabolic pathways. It is extensively conjugated in the liver, accumulated in tissues, and excreted in the urine before returning to the intestine via bile . The compound interacts with enzymes such as catechol-O-methyltransferase, which is involved in its methylation and subsequent metabolism . These interactions affect the bioavailability and biological activity of procyanidin B3.

Transport and Distribution

Within cells and tissues, procyanidin B3 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . These factors play a crucial role in determining the bioavailability and efficacy of procyanidin B3.

Subcellular Localization

Procyanidin B3’s subcellular localization affects its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These factors contribute to the compound’s ability to modulate cellular processes and exert its biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Procyanidin B3 can be synthesized through the condensation of synthetic leucocyanidin and catechin under specific conditions. The reaction occurs rapidly at pH 5 under ambient conditions, resulting in the formation of procyanidin B3 along with other procyanidins . The process involves several steps, including benzylation, C4 activation, and one-pot hydrogenolysis reactions .

Industrial Production Methods

Industrial production of procyanidin B3 involves optimizing the condensation reaction to achieve gram-scale production. The process includes improving benzylation, C4 activation, and one-pot hydrogenolysis reactions to ensure stereoselective formation of the 4,8-interflavan bonds . This method allows for the efficient production of procyanidin B3 and other related compounds.

Analyse Des Réactions Chimiques

Types of Reactions

Procyanidin B3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Procyanidin B3 can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: Substitution reactions may involve nucleophiles such as thiols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of procyanidin B3 can lead to the formation of quinones, while reduction can yield catechin derivatives.

Comparaison Avec Des Composés Similaires

Procyanidin B3 is part of a larger group of procyanidins, which include other B-type procyanidins such as procyanidin B1, procyanidin B2, and procyanidin B4 . These compounds share similar structures but differ in the specific linkages between the catechin units. Procyanidin B3 is unique due to its specific 4→8 linkage, which influences its chemical properties and biological activities.

List of Similar Compounds

- Procyanidin B1

- Procyanidin B2

- Procyanidin B4

- Procyanidin C2 (a trimeric procyanidin)

Procyanidin B3 stands out due to its specific linkage and the resulting unique properties, making it a valuable compound for various scientific and industrial applications.

Propriétés

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-AVFWISQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178193 | |

| Record name | Procyanidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23567-23-9 | |

| Record name | Procyanidin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyanidin B3 from barley | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCYANIDIN B3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC1A0KEAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: How does Procyanidin B3 interact with proteins?

A1: Procyanidin B3 interacts with proteins through a combination of forces, mainly electrostatic and hydrophobic interactions. [] These interactions can lead to the formation of soluble and insoluble complexes, depending on the protein, tannin concentration, and environmental factors. [, , ]

Q2: What is the impact of Procyanidin B3 on osteoarthritis?

A2: Research suggests that Procyanidin B3 can alleviate osteoarthritis pathogenesis. In a mouse model, oral administration of Procyanidin B3 protected articular cartilage from degeneration and prevented heterotopic cartilage formation. [] This protective effect is linked to the suppression of nitric oxide synthase (iNOS) and vascular endothelial growth factor (VEGF) signaling. [, ]

Q3: How does Procyanidin B3 affect the TLR4/MD-2 complex?

A3: Studies have demonstrated that Procyanidin B3 can alleviate intervertebral disc degeneration by interacting with the TLR4/MD-2 complex. [] Procyanidin B3 exhibits a high affinity for the hydrophobic pocket of MD-2, potentially blocking the formation of the LPS/TLR4/MD-2 complex and subsequently suppressing the inflammatory response. []

Q4: What is the molecular formula and weight of Procyanidin B3?

A4: Procyanidin B3 has the molecular formula C30H26O12 and a molecular weight of 578.51 g/mol.

Q5: What spectroscopic data is available for Procyanidin B3?

A5: Numerous studies have used spectroscopic methods to characterize Procyanidin B3. Techniques include:

- NMR (Nuclear Magnetic Resonance) spectroscopy: Provides detailed structural information and is routinely used to confirm the structure of synthesized Procyanidin B3. [, , , ]

- Mass spectrometry (MS): Used to determine molecular weight, identify fragments, and analyze complex mixtures containing Procyanidin B3. [, , , , , , ]

- UV-Vis absorption spectroscopy: Measures the absorption and transmission of UV-Vis light, providing information about the electronic transitions within the molecule and its interactions with other molecules. [, , ]

- Fluorescence spectroscopy: Investigates the interaction of Procyanidin B3 with proteins like papain, bromelain, and bovine serum albumin by analyzing changes in fluorescence intensity and wavelength. [, , , ]

Q6: How stable is Procyanidin B3 in different food matrices?

A6: Procyanidin B3 stability is affected by several factors, including pH, temperature, and the presence of other food components. Studies have shown varying stability in different food matrices:

- Beer: Procyanidin B3 can undergo oxidative polymerization during beer storage, increasing its affinity for haze-forming proteins and potentially contributing to chill haze formation. []

- Cooked barley: Procyanidin B3 can contribute to the browning of cooked barley, with its impact depending on concentration and the presence of other phenolic compounds. []

Q7: Does Procyanidin B3 exhibit any catalytic properties?

A7: While Procyanidin B3 itself is not generally considered a catalyst, it has shown inhibitory effects on certain enzymes:

- Histone acetyltransferases (HATs): Procyanidin B3 acts as a specific HAT inhibitor, particularly targeting p300. This inhibition affects androgen receptor acetylation and exhibits anti-cancer effects in prostate cancer cells. []

- Digestive enzymes (e.g., trypsin): Procyanidin B3 can bind to and inhibit digestive enzymes like trypsin, potentially influencing nutrient bioavailability. []

Q8: Are there any applications for Procyanidin B3 in the food industry?

A8: Procyanidin B3 has potential applications in the food industry, primarily due to its antioxidant properties. It's being explored as:

- Dietary supplement: Research suggests potential benefits as a dietary supplement due to its antioxidant and enzyme-inhibitory activities. []

Q9: Have computational methods been used to study Procyanidin B3?

A9: Yes, computational chemistry has been employed to understand the structural features and interactions of Procyanidin B3.

- Molecular docking: Used to predict the binding site and affinity of Procyanidin B3 with proteins like bovine serum albumin. []

- Density functional theory (DFT) calculations: Utilized to study the formation mechanism and selectivity of the C4α-C8' bond during the synthesis of Procyanidin B3 and related flavonoids. []

Q10: How do structural modifications of Procyanidin B3 affect its activity?

A10: Studies examining the neuroprotective effects of Procyanidin B3 and other procyanidins in a Parkinson's disease model found a positive correlation between the degree of polymerization and their protective activity. [] Dimers (including Procyanidin B3) and the trimer Procyanidin C1 showed protective effects on PC12 cells and in a zebrafish model, suggesting that larger procyanidins might have increased bioactivity. []

Q11: What are the challenges in formulating Procyanidin B3 for improved stability and bioavailability?

A11: Procyanidin B3 can be prone to degradation under certain conditions, limiting its applications. Research focuses on improving its stability and bioavailability through:

Q12: What analytical techniques are commonly employed to study Procyanidin B3?

A12: A range of analytical methods is used for the characterization and quantification of Procyanidin B3, including:

- High-performance liquid chromatography (HPLC): Frequently coupled with various detectors, such as diode array detectors (DAD) [] or mass spectrometry (MS) [, ] for separation and quantification of Procyanidin B3 in complex matrices like plant extracts and food samples.

- Ultra-high-performance liquid chromatography (UPLC): Offers enhanced resolution and sensitivity compared to HPLC and is often coupled with high-resolution mass spectrometry (HRMS) for a comprehensive analysis of Procyanidin B3 and its metabolites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.